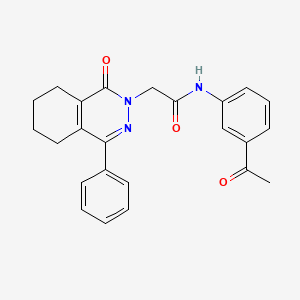

N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide

Description

N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a phthalazinone-derived acetamide featuring a 5,6,7,8-tetrahydrophthalazin-1(2H)-one core substituted with a phenyl group at position 4 and an acetamide side chain at position 2. The 3-acetylphenyl group on the acetamide nitrogen distinguishes it from other analogs. This compound is hypothesized to exhibit bioactivity due to its structural similarity to phthalazinone-based kinase inhibitors and acetylated amides, which are common pharmacophores in medicinal chemistry .

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-16(28)18-10-7-11-19(14-18)25-22(29)15-27-24(30)21-13-6-5-12-20(21)23(26-27)17-8-3-2-4-9-17/h2-4,7-11,14H,5-6,12-13,15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGRKAQDNKDNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(CCCC3)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-acetylphenylamine with a suitable phthalazinone derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

Medicinal chemistry explores the potential therapeutic applications of this compound, including its activity against various diseases and its role as a lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the synthesis of advanced materials, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

- Substituent Impact : The 3-acetylphenyl group balances lipophilicity and hydrogen-bonding capacity, unlike electron-deficient (e.g., nitro) or halogenated substituents in analogs .

- Synthetic Challenges: Phthalazinone derivatives require multi-step synthesis (e.g., cyclocondensation, amide coupling), whereas triazole analogs are accessible via click chemistry .

Biological Activity

N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C25H21N3O3S2

- Molecular Weight: 475.58 g/mol

- CAS Number: 667913-10-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antioxidant Activity: The compound demonstrates significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties: Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Anticancer Efficacy:

- A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound.

-

Oxidative Stress Protection:

- Research conducted on neuronal cell lines demonstrated that the compound significantly reduced oxidative damage induced by hydrogen peroxide exposure, suggesting its potential neuroprotective effects.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cell Cycle Arrest: The compound has been shown to induce G0/G1 phase arrest in cancer cells, indicating a mechanism that may prevent tumor growth.

- Synergistic Effects: When combined with other chemotherapeutic agents, this compound exhibited enhanced anticancer activity compared to individual treatments.

Q & A

Q. What are standard synthetic routes for preparing N-(3-acetylphenyl)-2-(1-oxo-4-phenyl-5,6,7,8-tetrahydrophthalazin-2(1H)-yl)acetamide?

Methodological Answer: A common approach involves 1,3-dipolar cycloaddition reactions between azides and alkynes, as described in analogous acetamide syntheses. For example:

- React substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) in a tert-BuOH/H₂O (3:1) solvent system with Cu(OAc)₂ as a catalyst .

- Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2), followed by extraction, drying (Na₂SO₄), and recrystallization (ethanol).

- Characterize products using IR (amide C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., δ 5.38 ppm for –NCH₂CO– protons), and HRMS for validation .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Combine multi-spectral analysis :

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O at ~1670 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .

- NMR : Assign signals for aromatic protons (δ 7.20–8.61 ppm), triazole protons (δ 8.36 ppm), and amide NH (δ 10.79 ppm) .

- Single-crystal X-ray diffraction (if available): Resolve conformational variations in solid-state structures (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can conflicting spectral or crystallographic data be resolved for this compound?

Methodological Answer: Contradictions often arise from polymorphism or solvatomorphism . To address this:

- Perform temperature-dependent NMR to assess dynamic conformational changes.

- Compare crystallization solvents (e.g., methylene chloride vs. ethanol) to isolate polymorphs, as seen in analogous dichlorophenylacetamide derivatives .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds contributing to dimer formation) .

Q. What strategies optimize the synthetic yield of this compound?

Methodological Answer:

- Catalyst screening : Test Cu(I) vs. Cu(II) catalysts (e.g., Cu(OAc)₂ vs. CuBr) to enhance 1,3-dipolar cycloaddition efficiency .

- Solvent optimization : Replace tert-BuOH/H₂O with DMF/H₂O for improved solubility of hydrophobic intermediates.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 6–8 hours to <1 hour) while maintaining yield, as demonstrated in related heterocyclic systems .

Q. How can structure-activity relationships (SAR) be studied for this compound?

Methodological Answer:

- Synthesize analogs with modified substituents (e.g., nitro, methoxy, or halogens on phenyl rings) and compare bioactivity.

- Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or receptors).

- Validate predictions with in vitro assays (e.g., enzyme inhibition or cell viability tests), correlating activity with electronic (Hammett σ) or steric (Taft Es) parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.